3-Cyclopentylacrylonitrile
Overview
Description
3-Cyclopentylacrylonitrile is an organic compound with the chemical formula C8H11N. It is characterized by a cyclopentyl group attached to an acrylonitrile moiety. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
3-Cyclopentylacrylonitrile can be synthesized through several methods:
Thermal Reaction: One common method involves the thermal reaction of cyclopentene and propionitrile in a hot ethereal solvent.
Hydrogenation Reaction: Another method includes the hydrogenation of cyclopentanecarbaldehyde with diethyl cyanomethylphosphonate using a catalyst.
Industrial production methods typically involve large-scale synthesis using these or similar routes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Cyclopentylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopentylacrylonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopentylacrylonitrile involves its interaction with molecular targets and pathways specific to its application. For instance, in pharmaceutical applications, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The exact molecular targets and pathways depend on the final product synthesized from this compound .
Comparison with Similar Compounds
3-Cyclopentylacrylonitrile can be compared with other similar compounds, such as:
Cyclopentylacetonitrile: Similar in structure but lacks the acrylonitrile moiety.
Cyclopentylpropionitrile: Contains an additional carbon in the chain compared to this compound.
Cyclopentylmethylacrylonitrile: Has a methyl group attached to the acrylonitrile moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
(E)-3-cyclopentylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMELXYJYSXXORF-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613678 | |
Record name | (2E)-3-Cyclopentylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236033-37-6, 591769-05-0 | |
Record name | (2E)-3-Cyclopentyl-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236033-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-Cyclopentylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentyl acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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